molecular formula C6H9ClO4 B13992613 Methyl 2-((chlorocarbonyl)oxy)-2-methylpropanoate

Methyl 2-((chlorocarbonyl)oxy)-2-methylpropanoate

Cat. No.: B13992613
M. Wt: 180.58 g/mol
InChI Key: VIEHKOFVYNDNRW-UHFFFAOYSA-N
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Description

Methyl 2-((chlorocarbonyl)oxy)-2-methylpropanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a chlorocarbonyl group attached to the ester functionality

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-((chlorocarbonyl)oxy)-2-methylpropanoate can be synthesized through the reaction of methyl 2-hydroxy-2-methylpropanoate with phosgene. The reaction typically occurs under controlled conditions to ensure the safe handling of phosgene, a highly toxic reagent. The process involves the following steps:

    Reaction Setup: The reaction is carried out in a well-ventilated fume hood with appropriate safety measures.

    Reagents: Methyl 2-hydroxy-2-methylpropanoate and phosgene are used as the starting materials.

    Reaction Conditions: The reaction is conducted at low temperatures to control the exothermic nature of the process.

    Product Isolation: The product, this compound, is isolated through distillation or crystallization techniques.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale reactors equipped with safety systems to handle phosgene. The process is optimized for high yield and purity, with continuous monitoring of reaction parameters.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-((chlorocarbonyl)oxy)-2-methylpropanoate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorocarbonyl group can be replaced by nucleophiles such as amines, alcohols, and thiols.

    Hydrolysis: The compound can be hydrolyzed to form methyl 2-hydroxy-2-methylpropanoate and hydrochloric acid.

    Reduction: Reduction of the chlorocarbonyl group can yield the corresponding alcohol.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as amines (e.g., methylamine) or alcohols (e.g., methanol) are used under mild conditions.

    Hydrolysis: The reaction is typically carried out in the presence of water or aqueous base.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are employed under anhydrous conditions.

Major Products Formed

    Nucleophilic Substitution: Substituted esters or amides.

    Hydrolysis: Methyl 2-hydroxy-2-methylpropanoate.

    Reduction: Methyl 2-hydroxy-2-methylpropanoate.

Scientific Research Applications

Methyl 2-((chlorocarbonyl)oxy)-2-methylpropanoate finds applications in various fields of scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is employed in the modification of biomolecules for research purposes.

    Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds.

    Industry: The compound is utilized in the production of specialty chemicals and polymers.

Mechanism of Action

The mechanism of action of methyl 2-((chlorocarbonyl)oxy)-2-methylpropanoate involves its reactivity with nucleophiles. The chlorocarbonyl group is highly electrophilic, making it susceptible to attack by nucleophiles. This reactivity is harnessed in various chemical transformations, where the compound acts as a key intermediate.

Comparison with Similar Compounds

Similar Compounds

    Methyl chloroformate: Similar in structure but lacks the additional methyl group on the propanoate moiety.

    Ethyl 2-((chlorocarbonyl)oxy)-2-methylpropanoate: Similar but with an ethyl ester group instead of a methyl ester group.

Uniqueness

Methyl 2-((chlorocarbonyl)oxy)-2-methylpropanoate is unique due to its specific reactivity profile, which is influenced by the presence of both the chlorocarbonyl and methyl ester groups. This combination allows for selective reactions that are not possible with simpler esters or chlorocarbonyl compounds.

Properties

Molecular Formula

C6H9ClO4

Molecular Weight

180.58 g/mol

IUPAC Name

methyl 2-carbonochloridoyloxy-2-methylpropanoate

InChI

InChI=1S/C6H9ClO4/c1-6(2,4(8)10-3)11-5(7)9/h1-3H3

InChI Key

VIEHKOFVYNDNRW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C(=O)OC)OC(=O)Cl

Origin of Product

United States

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